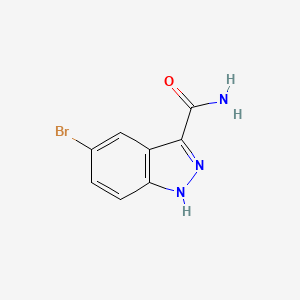
5-Bromo-1H-indazole-3-carboxamide
概要
説明
5-Bromo-1H-indazole-3-carboxamide, also known as ADB-5Br-INACA, is classified as a synthetic cannabinoid . Synthetic cannabinoids have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) . The molecular formula of this compound is C8H6BrN3O .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxamides, such as 5-Bromo-1H-indazole-3-carboxamide, is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxamides .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-indazole-3-carboxamide consists of an indazole core with a bromine atom at the 5 position and a carboxamide group at the 3 position . The InChI code for this compound is 1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) .Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, which can be converted into a variety of polyfunctionalized 3-substituted indazoles, are key intermediates in these reactions .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-1H-indazole-3-carboxamide is 240.06 . It appears as a white to yellow solid . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
Forensic Toxicology
5-Bromo-1H-indazole-3-carboxamide: has been identified in seized samples related to forensic investigations . It is a synthetic cannabinoid receptor agonist (SCRA) that can be used as a reference substance for analytical characterization in forensic toxicology. The presence of the bromide at the 5 position on the indazole core allows for easy distinction in toxicological samples from non-brominated analogs.
Medicinal Chemistry
In medicinal chemistry, 5-Bromo-1H-indazole-3-carboxamide derivatives have shown potential as kinase inhibitors, which are crucial in cancer treatment . The compound’s ability to inhibit cell growth makes it a valuable scaffold for developing new anticancer agents.
Analytical Chemistry
The compound is used in analytical chemistry for the characterization of new psychoactive substances (NPS). Its analytical characterization using techniques like Fourier transform infrared (FTIR) spectroscopy aids in understanding its structure and properties .
Pharmacology
In pharmacology, 5-Bromo-1H-indazole-3-carboxamide and its derivatives are explored for their therapeutic potential. They are particularly looked at for their role as synthetic cannabinoid receptor agonists, which could lead to new treatments for various conditions .
Biochemistry Research
The compound’s role in biochemistry research is significant due to its interaction with cannabinoid receptors. Studies on its metabolism, especially in vitro metabolism, provide insights into its pharmacokinetics and toxicological profile .
作用機序
Target of Action
5-Bromo-1H-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist . The primary targets of this compound are the cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
5-Bromo-1H-indazole-3-carboxamide interacts with its targets, the cannabinoid receptors, by binding to them . This binding triggers a series of events leading to changes in the cell’s function.
Biochemical Pathways
The interaction of 5-Bromo-1H-indazole-3-carboxamide with cannabinoid receptors affects several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory . The downstream effects of these pathways are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed .
Pharmacokinetics
It is known that the bromide on the indazole remains intact on metabolites, allowing these compounds to be easily distinguished in toxicological samples from their non-brominated analogs .
Result of Action
The molecular and cellular effects of 5-Bromo-1H-indazole-3-carboxamide’s action are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed . It is known that the compound’s interaction with cannabinoid receptors can lead to changes in cell function .
Action Environment
The action, efficacy, and stability of 5-Bromo-1H-indazole-3-carboxamide can be influenced by various environmental factors. For example, the compound’s activity can be affected by the pH of the environment, as it is synthesized via nitrosation of indoles in a slightly acidic environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPIUDHMDGSMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



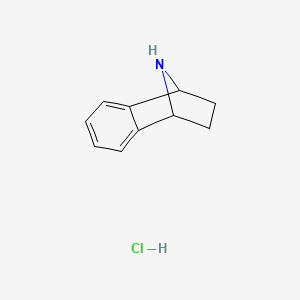
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)

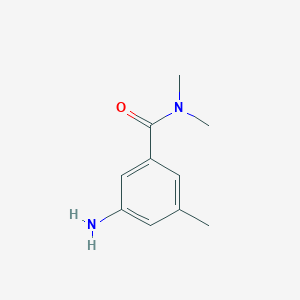
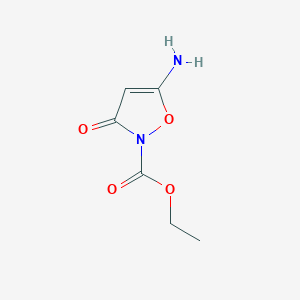

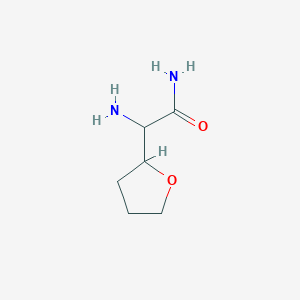
![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)


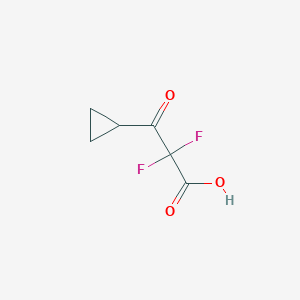
![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)
